2-Chloro-N,N-diethylbenzamide

Descripción general

Descripción

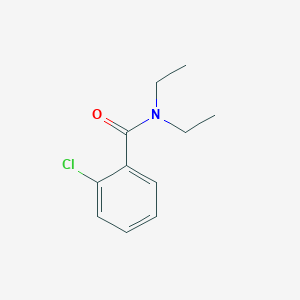

2-Chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H14ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and the amide nitrogen is substituted with two ethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with diethylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

2-chlorobenzoyl chloride+diethylamine→this compound+HCl

The reaction mixture is usually stirred at room temperature for several hours, and the product is then isolated by extraction and purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N,N-diethylbenzamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Nucleophilic Substitution: Substituted benzamides.

Hydrolysis: 2-chlorobenzoic acid and diethylamine.

Oxidation: N-oxide derivatives of this compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-N,N-diethylbenzamide serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of more complex organic molecules through several chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as amines or thiols, facilitating the formation of substituted benzamides.

- Hydrolysis : Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and diethylamine.

- Oxidation : The compound can be oxidized to form N-oxide derivatives, which may have distinct biological activities.

These reactions allow for the introduction of structural diversity into target molecules, making this compound a versatile building block in synthetic organic chemistry.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its potential applications include:

- Anti-inflammatory and Analgesic Properties : Studies have suggested that this compound may act as an anti-inflammatory agent, potentially useful in treating conditions characterized by inflammation and pain.

- Antitumor Activity : Derivatives of this compound have shown promise as hypoxia-selective cytotoxins. These derivatives target hypoxic tumor cells by inducing oxidative stress and disrupting cellular homeostasis, making them candidates for cancer therapeutics .

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor are ongoing, with potential implications for drug development aimed at various diseases.

Coordination Chemistry

The compound has been studied for its ability to form complexes with transition metals. This property opens up potential applications in:

- Catalysis : The coordination of this compound with metal catalysts may enhance reaction rates and selectivity in organic transformations.

- Materials Science : Its reactivity towards nucleophiles suggests utility in developing new materials with tailored properties.

Agricultural Chemistry

In addition to its applications in medicinal chemistry and organic synthesis, this compound is also utilized in the development of agricultural chemicals. This includes potential uses as insecticides or herbicides, leveraging its chemical properties to affect pest populations effectively.

Case Study 1: Antitumor Activity

A study documented the efficacy of a derivative of this compound in targeting hypoxic tumor cells. The compound was shown to induce cell death selectively in these environments, highlighting its potential as a cancer treatment option.

Case Study 2: Coordination Complexes

Research exploring the coordination chemistry of this compound revealed successful formation of metal complexes that demonstrated enhanced catalytic activity in organic reactions. This study emphasizes the compound's role beyond simple intermediates to active participants in catalysis.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N,N-diethylbenzamide and its derivatives involves interaction with specific molecular targets. For instance, in the context of its antitumor activity, the compound may act as a hypoxia-selective cytotoxin, targeting hypoxic tumor cells by inducing oxidative stress and disrupting cellular homeostasis. The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-N,N-dimethylbenzamide

- 2-Chloro-N,N-diisopropylbenzamide

- 2-Chloro-N,N-diethyl-4-methylbenzamide

Uniqueness

2-Chloro-N,N-diethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its dimethyl and diisopropyl analogs, the diethyl substitution provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a promising candidate for various applications .

Actividad Biológica

2-Chloro-N,N-diethylbenzamide (C11H14ClNO) is a chemical compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by research findings and case studies.

This compound is a pale yellow liquid at room temperature, exhibiting moderate solubility in organic solvents. Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position relative to the amide group, which contributes to its unique chemical properties and reactivity .

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing noteworthy Minimum Inhibitory Concentrations (MICs). The compound showed potential against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against resistant strains |

| Escherichia coli | 0.25 | Moderate activity observed |

| Bacillus cereus | 0.75 | Less effective compared to others |

The compound's mechanism of action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. Preclinical models demonstrated that the compound could reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

- Case Study : In an animal model of arthritis, administration of this compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups.

3. Antiviral Activity

Recent investigations have explored the antiviral properties of this compound, particularly against the Hepatitis B virus (HBV). The compound was found to significantly reduce cytoplasmic HBV DNA levels in infected cell lines, indicating its potential as a therapeutic agent against viral infections.

- Mechanism : The compound appears to inhibit HBV nucleocapsid assembly by binding to specific sites on the viral core protein, thus preventing viral replication .

Synthesis and Applications

The synthesis of this compound involves various methods, including nucleophilic substitution reactions where the chlorine atom can be replaced by different functional groups. The compound serves as an intermediate in organic synthesis and has applications in drug development due to its biological activity.

Comparison with Related Compounds

Comparative studies with similar compounds highlight the unique biological profiles of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Diethylbenzamide | No chlorine substituent | Generally less reactive |

| 4-Chloro-N,N-diethylbenzamide | Chlorine at para position | Different reactivity patterns |

| N,N-Diethyl-3-chlorobenzamide | Chlorine at meta position | Distinct biological activities |

The presence and position of the chlorine substituent significantly influence the reactivity and biological effects of these compounds .

Propiedades

IUPAC Name |

2-chloro-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJHBUKIOBJCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145863 | |

| Record name | 2-Chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10345-79-6 | |

| Record name | 2-Chloro-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10345-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010345796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10345-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T63XHT64O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Chloro-N,N-diethylbenzamide in organic synthesis, particularly in the context of the provided research?

A1: this compound serves as a crucial starting material for the synthesis of xanthones and thioxanthones, as demonstrated in the research by []. The compound's structure, featuring a chlorine atom at the ortho position of the benzamide moiety, enables its participation in nucleophilic aromatic substitution reactions. This reactivity is key to introducing structural diversity into the target heterocycles. The research highlights the compound's utility in preparing these biologically relevant scaffolds.

Q2: Can you elaborate on the synthetic route employed in the study utilizing this compound for xanthone and thioxanthone synthesis?

A2: The synthesis outlined in [] utilizes η6-2-Chloro-N,N-diethylbenzamide-η5-Cyclopentadienyl Iron Hexafluorophosphate as a key intermediate. This iron complex is prepared from this compound and subsequently undergoes nucleophilic aromatic substitution reactions with either phenoxides or thiophenoxides. This step is crucial for introducing the oxygen or sulfur atom required for the xanthone or thioxanthone core, respectively. Following decomplexation of the iron moiety, a directed remote metalation facilitates the ring closure, furnishing the desired heterocyclic products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.